

# Interaction of SDHI Fungicides with Human Drug Transporters

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## Compound Focus: Isopyrazam

CAS No.: 881685-58-1

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A 2024 study investigated the effects of 15 different Succinate Dehydrogenase Inhibitor (SDHI) fungicides on the activities of key human drug transporters [1]. Although **isopyrazam** was not among the specific compounds tested, the findings for other SDHIs provide crucial insights for assessing potential risks and designing metabolism studies.

The table below summarizes the key inhibitory effects of the most potent SDHIs identified in the study:

Fungicide	Inhibited Transporter	Inhibition Data (IC <sub>50</sub> )	Impact on Endogenous Compound
Benzovindiflupyr	OAT3; BCRP	IC <sub>50</sub> = 1.0 µM (OAT3); 3.9 µM (BCRP)	Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Bixafen	OAT3	IC <sub>50</sub> = 1.1 µM	Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Fluxapyroxad	OAT3	IC <sub>50</sub> = 1.3 µM	Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Pydiflumetofen	OAT3; OCT2	IC <sub>50</sub> = 1.2 µM (OAT3); 2.0 µM (OCT2)	Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].

Fungicide	Inhibited Transporter	Inhibition Data (IC <sub>50</sub> )	Impact on Endogenous Compound
Sedaxane	OAT3	IC <sub>50</sub> = 3.9 μM	Predicted to inhibit OAT3 activity <i>in vivo</i> at ADI exposure levels; reduced transport of estrone-3-sulfate [1].

The core implication is that some SDHI fungicides can potently inhibit key human drug transporters like **OAT3**, which play a critical role in eliminating endogenous substances and toxins [1]. This suggests a potential mechanism for toxic consequences or drug interactions, highlighting a crucial area for investigation in livestock metabolism studies.

## Proposed Experimental Protocol for Transporter Inhibition

The following protocol is adapted from the methodologies underlying the findings in the searched literature and can serve as a template for investigating **isopyrazam**.

### Aim

To determine if **isopyrazam**, or its metabolites from a livestock metabolism study, inhibits the activity of key drug transporters (e.g., OAT3, OCT2, BCRP).

### Materials and Reagents

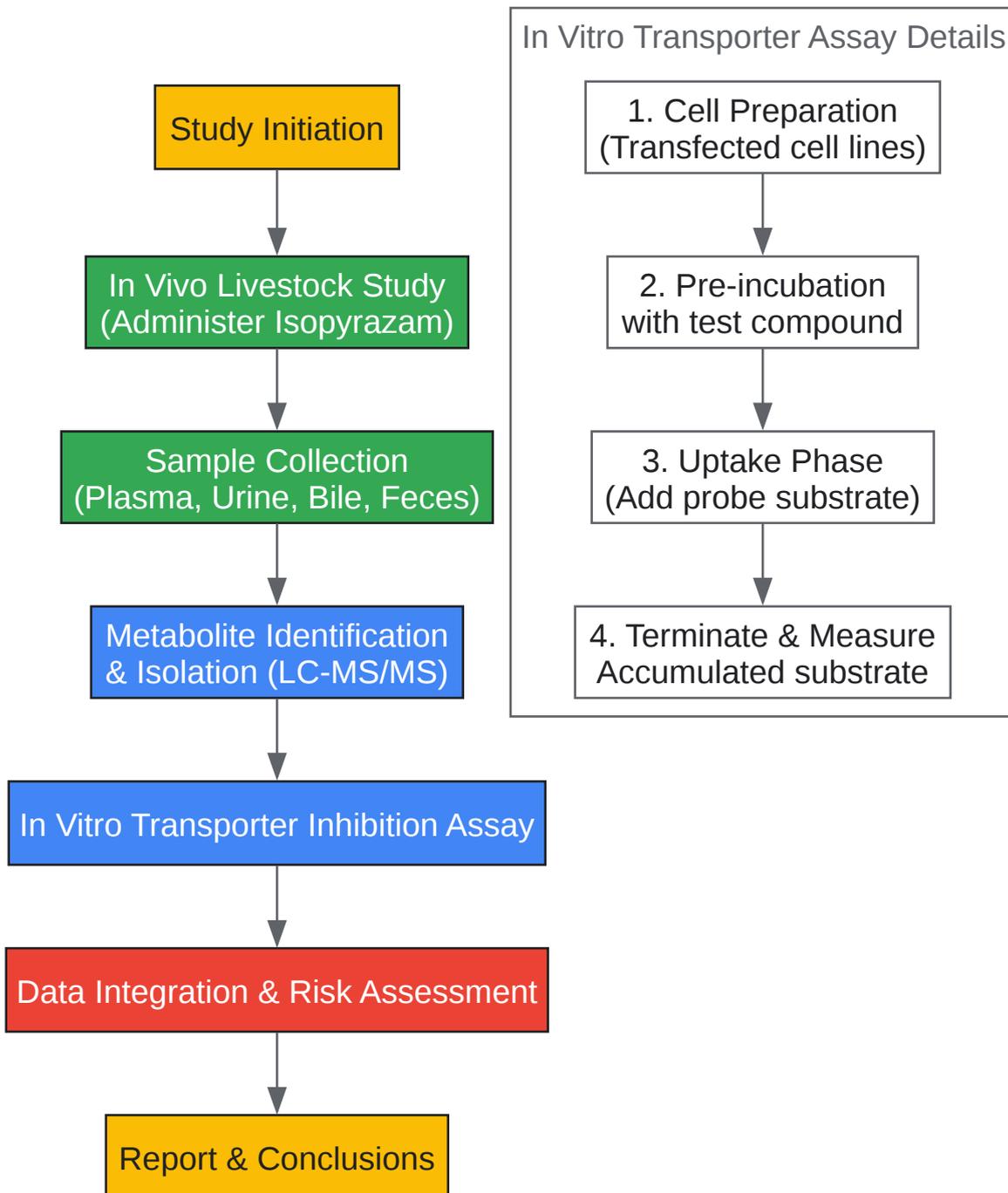
- **Test Compound: Isopyrazam** (and its isolated metabolites from *in vivo* studies).
- **Cell Model:** Mammalian cell lines (e.g., HEK293) stably overexpressing human or livestock-specific transporters (OAT3, OCT2, OATP1B1, OATP1B3, BCRP, P-gp, MATE1, MATE2-K).
- **Control Substrates & Inhibitors:**
  - **OAT3:** Substrate: [<sup>3</sup>H]-Estrone-3-sulfate. Positive control: Probenecid.
  - **OCT2:** Substrate: [<sup>14</sup>C]-Metformin. Positive control: Cimetidine.
  - **BCRP:** Substrate: [<sup>3</sup>H]-Estradiol-17β-D-glucuronide. Positive control: Ko143.
- **Buffers:** Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

## Methodology

- **Cell Culture:** Maintain transporter-overexpressing cells and control cells under standard conditions.
- **Inhibition Assay (Uptake Study):**
  - Seed cells in 24-well plates until they form a confluent monolayer.
  - On the day of the experiment, wash the cells with pre-warmed uptake buffer.
  - **Pre-incubation:** Incubate cells with various concentrations of **isopyrazam** (or its metabolites) dissolved in buffer (e.g., 0.1-10  $\mu\text{M}$ ) for 15-20 minutes.
  - **Uptake Phase:** Replace the solution with a new one containing both the test compound (at the same concentrations) and a known concentration of the radiolabeled probe substrate (e.g., [ $^3\text{H}$ ]-Estrone-3-sulfate for OAT3).
  - Incubate for a specific time (e.g., 2-5 minutes) at 37°C.
  - **Termination:** Stop the uptake by adding ice-cold buffer and washing the cells multiple times.
  - **Lysate and Analyze:** Lyse the cells and measure the accumulated radioactivity in the lysate using a scintillation counter.
- **Data Analysis:**
  - Calculate the uptake rate of the probe substrate in the presence and absence of **isopyrazam**.
  - Plot % inhibition versus the logarithm of the inhibitor concentration to determine the  $\text{IC}_{50}$  value (concentration causing 50% inhibition).

## Experimental Workflow for Livestock Metabolism Assessment

The following diagram outlines a comprehensive workflow for a livestock metabolism and transporter interaction study, integrating the protocol above.



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## Important Limitations and Future Directions

- **No Direct Data on Isopyrazam:** The primary limitation is the absence of specific metabolism or transporter data for **isopyrazam** in livestock or humans [1].

- **Extrapolation from Structural Analogs:** The findings for fungicides like bixafen and sedaxane are used to highlight potential risks and mechanistic pathways for the entire SDHI class [1].
- **Need for Species-Specific Models:** The proposed protocol uses human transporters. For accurate livestock assessment, studies should ideally be conducted with cell models expressing transporters from the relevant species (e.g., bovine, porcine, avian).

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## References

1. Inhibition of human drug transporter activities by succinate ... [sciencedirect.com]

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